molecular formula C61H109N11O13 B147878 9-Hydroxy-9-desmethylcyclosporine CAS No. 132362-39-1

9-Hydroxy-9-desmethylcyclosporine

Cat. No.: B147878
CAS No.: 132362-39-1
M. Wt: 1204.6 g/mol
InChI Key: PWKJLLBOZPSVQF-SOYKGTTHSA-N
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Description

The query focuses on 9-Hydroxy-9-desmethylcyclosporine, a derivative of cyclosporine, a well-known immunosuppressive drug. Cyclosporine derivatives are typically modified at specific positions to alter pharmacological properties, such as bioavailability or immunomodulatory activity.

Properties

CAS No.

132362-39-1

Molecular Formula

C61H109N11O13

Molecular Weight

1204.6 g/mol

IUPAC Name

24-butan-2-yl-30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,12,15,19,25,28-octamethyl-6,18-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C61H109N11O13/c1-24-27-28-38(13)50(74)49-55(79)64-41(26-3)56(80)67(18)32-45(73)70(21)48(37(12)25-2)54(78)66-46(35(8)9)59(83)68(19)43(29-33(4)5)53(77)63-39(14)51(75)62-40(15)52(76)65-42(31-61(16,17)85)57(81)69(20)44(30-34(6)7)58(82)71(22)47(36(10)11)60(84)72(49)23/h24,27,33-44,46-50,74,85H,25-26,28-32H2,1-23H3,(H,62,75)(H,63,77)(H,64,79)(H,65,76)(H,66,78)/b27-24+

InChI Key

PWKJLLBOZPSVQF-SOYKGTTHSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

Synonyms

(9)-hydroxy-(9)-demethylcyclosporin
9-hydroxy-9-desmethylcyclosporine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes several 9-hydroxy derivatives and structurally related compounds, though none are cyclosporine analogs.

Structural Analogues from the Evidence

Compound Name Key Properties/Features Relevance to 9-Hydroxy-9-desmethylcyclosporine Source
9-Hydroxy fluorene Aromatic alcohol with a hydroxyl group at position 9; used in organic synthesis. Demonstrates how hydroxylation affects aromatic systems.
9-Hydroxyrisperidone Metabolite of risperidone (antipsychotic); hydroxylation impacts pharmacokinetics. Highlights metabolic modification and bioactivity implications.
9-(Hydroxymethyl)-9H-fluorene-4-carboxylic acid Combines hydroxyl and carboxyl groups; studied for synthetic applications. Illustrates multifunctional modifications at position 8.
Acridine-9-carboxylic acid Contains a carboxyl group; inhibits enzymes like CYP450 isoforms. Shows how functional groups affect biological interactions.

Key Comparison Criteria

Functional Groups: this compound (hypothetical): Likely retains cyclosporine’s cyclic peptide backbone but replaces a methyl group with a hydroxyl group. This could enhance polarity and reduce metabolic degradation. 9-Hydroxy fluorene: A simple aromatic hydroxylation, increasing solubility but lacking peptide complexity.

Pharmacokinetic Properties: Hydroxylation generally improves water solubility (e.g., 9-hydroxyfluorene vs. fluorene) but may reduce membrane permeability .

Biological Activity: Acridine-9-carboxylic acid inhibits CYP enzymes, suggesting that position-9 modifications significantly impact enzyme interactions . Cyclosporine derivatives are known for immunosuppression; hydroxylation might alter calcineurin binding or metabolite toxicity.

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